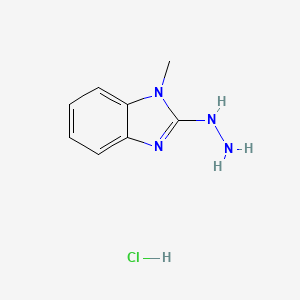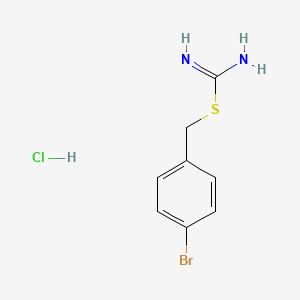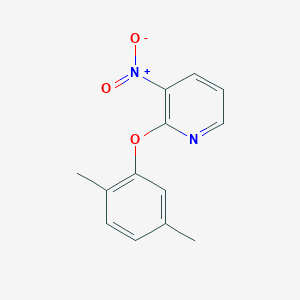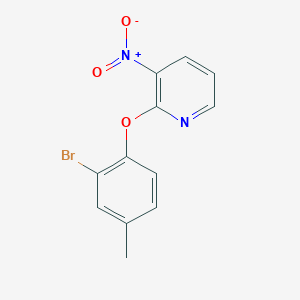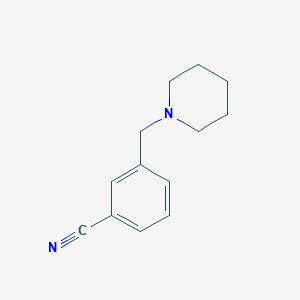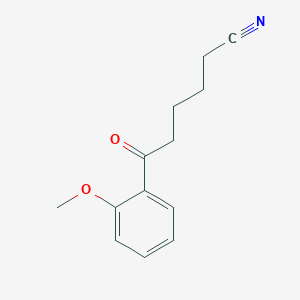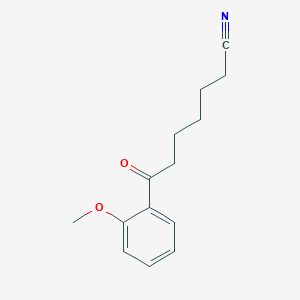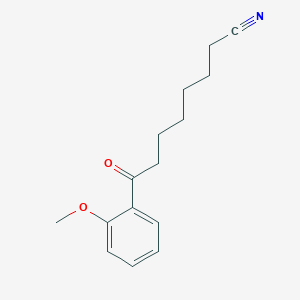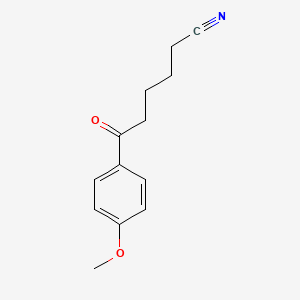
6-(2,5-Dimethylphenyl)-6-oxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,5-Dimethylphenyl)-6-oxohexanoic acid is an organic compound characterized by a hexanoic acid backbone with a 2,5-dimethylphenyl group and a ketone functional group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylbenzene and hexanoic acid derivatives.
Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction, where the 2,5-dimethylbenzene undergoes acylation with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the ketone functional group at the sixth position of the hexanoic acid chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Processes: Utilizing efficient catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques such as distillation, crystallization, and chromatography to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,5-Dimethylphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 and LiAlH4 are commonly used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
6-(2,5-Dimethylphenyl)-6-oxohexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The ketone and aromatic functional groups play a crucial role in its reactivity and interactions. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(2,4-Dimethylphenyl)-6-oxohexanoic acid
- 6-(2,6-Dimethylphenyl)-6-oxohexanoic acid
- 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid
Uniqueness
6-(2,5-Dimethylphenyl)-6-oxohexanoic acid is unique due to the specific positioning of the dimethyl groups on the aromatic ring, which can influence its chemical reactivity and interactions compared to other isomers. This unique structure may result in distinct physical, chemical, and biological properties, making it valuable for specific applications.
Propriétés
IUPAC Name |
6-(2,5-dimethylphenyl)-6-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10-7-8-11(2)12(9-10)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECCDGJFEPFWQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645264 |
Source


|
| Record name | 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861556-61-8 |
Source


|
| Record name | 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)

